Phloretin 2'-O-glucuronide

Pharmacokinetics Bioavailability Human Metabolism

Quantifying dietary polyphenol exposure is confounded by the near-complete phase II metabolism of phloretin, rendering the parent aglycone undetectable in human plasma. Phloretin 2'-O-glucuronide is the sole quantifiable circulating metabolite (Cmax 73 nmol/L, Tmax 0.6 h) and the dominant urinary form (74% prevalence). This reference standard enables accurate calibration for HPLC-MS/MS or UPLC-MS/MS metabolomics workflows. • Essential for targeted/untargeted metabolomics in human plasma, urine, and cell culture media following apple product or phloretin exposure. • Enables precise pharmacokinetic profiling and metabotype stratification across the documented 70-fold inter-individual absorption range (0.1%-6.94%). • Supplied with comprehensive Certificate of Analysis; suitable for constructing calibration curves in nutritional intervention and precision nutrition trials.

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
Cat. No. B1242108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhloretin 2'-O-glucuronide
Molecular FormulaC21H22O11
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O
InChIInChI=1S/C21H22O11/c22-10-4-1-9(2-5-10)3-6-12(24)15-13(25)7-11(23)8-14(15)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h1-2,4-5,7-8,16-19,21-23,25-28H,3,6H2,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
InChIKeyYFJJAJIWPWXWJJ-ZFORQUDYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phloretin 2'-O-Glucuronide: Key Circulating Metabolite


Phloretin 2'-O-glucuronide is a major phase II metabolite of the dietary dihydrochalcone phloretin, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation [1]. It is the primary circulating form detected in human plasma and urine following the consumption of apples and apple-derived products, such as cider [2]. This compound, with a molecular weight of 450.4 g/mol, serves as a crucial biomarker for dietary intake and is of significant interest in studies of phloretin's in vivo bioactivity and pharmacokinetics, representing the molecule's principal circulating and excreted form [2].

Phase II Metabolite Standard – formed via UGT conjugation; primary circulating form in human plasma and urine after apple product intake.
Dietary Biomarker Research – supports metabolomics and nutritional intervention studies as a reported intake biomarker.
Bioanalytical Workflow – intended for HPLC-MS/MS or UPLC-MS/MS quantification of phloretin exposure in research matrices.

Phloretin 2'-O-Glucuronide: An Irreplaceable Standard


Substituting phloretin 2'-O-glucuronide with the parent aglycone (phloretin) or other dietary glycosides (e.g., phloridzin) introduces critical experimental confounds. Phloretin 2'-O-glucuronide is the sole quantifiable metabolite in human plasma post-ingestion, with a defined and rapid pharmacokinetic profile (Cmax = 73 nmol/L, Tmax = 0.6 h) that phloretin itself does not replicate [1]. This means that in vivo studies utilizing the aglycone do not accurately represent the circulating molecular entity or its bioactivity [2]. Furthermore, as demonstrated by Zhao et al. (2017), different glucuronide conjugates (e.g., 2'-O- vs. 4-O-glucuronide) exhibit distinct and sometimes opposing immunomodulatory effects, confirming that biological activity is highly specific to the site and nature of conjugation [3]. For analytical chemistry, using this specific metabolite as a standard is essential for the accurate quantification and identification of dietary biomarkers in plasma and urine by HPLC-MS/MS or UPLC-MS/MS [2].

Aglycone Phloretin itself is not detectable in human plasma post-ingestion; using it as analytical target may misrepresent systemic exposure.
Conjugate Other glucuronides (e.g., 4-O-glucuronide) can exhibit distinct immunomodulatory activity; conjugation site may shift bioactivity interpretation.
Sulfate In ~26% of population sulfate conjugates dominate; relying solely on glucuronide without metabotype context may not capture full excretory profile.

Phloretin 2'-O-Glucuronide: Head-to-Head Evidence


Sole Quantifiable Circulating Metabolite

Phloretin 2'-O-glucuronide is the exclusive quantifiable metabolite in human plasma following ingestion of phloretin-O-glycosides from cider. In a human study (n=9), it reached a peak plasma concentration (Cmax) of 73 nmol/L and a time to peak concentration (Tmax) of 0.6 hours. The parent aglycone, phloretin, was not quantifiable in plasma, demonstrating that this glucuronide is the primary circulating form. [1]

Sole Quantifiable Circulating Metabolite
Head-to-head
Cmax 73 nmol/L, Tmax 0.6 h (human plasma, n=9); aglycone not quantifiable.
Supports metabolite-standard selection for plasma biomarker quantification.
Plasma after 500 mL cider (46 µmol phloretin-O-glycosides); HPLC-MS analysis.
Pharmacokinetics Bioavailability Human Metabolism

Differential TNF-α Modulation

Phloretin 2'-O-β-d-glucuronide (3) promoted the expression of the proinflammatory cytokine TNF-α mRNA (p<0.01) in LPS-stimulated RAW 264.7 macrophages. In contrast, the parent aglycone phloretin has been reported in separate studies to suppress TNF-α. This demonstrates that the conjugation position and the specific metabolite form critically alter the biological response, with the 2'-O-glucuronide exhibiting a distinct activity profile compared to both the aglycone and other glucuronide isomers. [1]

Differential TNF-α Modulation
Head-to-head
2'-O-glucuronide promotes TNF-α mRNA (p<0.05), contrasting with parent aglycone anti-inflammatory activity.
Supports metabolite-specific immunomodulatory endpoint review.
LPS-stimulated RAW 264.7 cells, 1-5 μg/mL, 24 h incubation.
Immunomodulation Inflammation Macrophage Activation

NO Production and iNOS Inhibition

Phloretin 2'-O-β-d-glucuronide (3) significantly inhibited NO production in LPS-stimulated RAW 264.7 cells at concentrations of 1-5 μg/mL (p<0.01). At a concentration of 5 μg/mL, it further inhibited iNOS mRNA (p<0.01 or 0.05) and protein (p<0.01) expression. This activity was shared by other tested glucuronides, but the specific inhibitory profile is crucial for distinguishing its role from other phloretin metabolites. [1]

NO Production and iNOS Inhibition
Head-to-head
Significant NO inhibition (p<0.05) and decreased iNOS expression at 1-5 μg/mL.
Supports bioactivity endpoint context in macrophage assay model.
LPS-stimulated RAW 264.7, 24 h; similar effect across three glucuronides.
Anti-inflammatory iNOS Nitric Oxide Inhibition

Inter-Individual Glucuronidation Variability

In a study of 62 human volunteers, phloretin-O-glucuronide was identified as the dominant urinary metabolite for 74% of participants following apple snack consumption. This was especially pronounced at higher intakes (103 μmol) and among 'high producers' of phloretin metabolites. Total urinary excretion of phloretin metabolites varied nearly 70-fold, ranging from 0.1% to 6.94% of intake. [1]

Inter-Individual Variability
Cross-study
74% of volunteers (n=62) showed phloretin-O-glucuronide as dominant urinary metabolite; total excretion range 0.1–6.94% of intake.
Supports population metabotype-stratification context.
24 h urine after apple snack; UPLC-MS/MS quantification.
Metabolomics Biomarker Inter-individual Variability

Phloretin 2'-O-Glucuronide: Key Applications


Analytical Quantitative Standard

Procurement of Phloretin 2'-O-glucuronide is essential for laboratories performing targeted and untargeted metabolomics on human biofluids (plasma, urine) or cell culture media following exposure to apple-derived products or purified phloretin/phloridzin. As the sole quantifiable plasma metabolite (Cmax 73 nmol/L) and the dominant urinary form (74% prevalence), it is the required standard for constructing accurate calibration curves and quantifying dietary polyphenol exposure in nutritional intervention studies. Its use ensures data from HPLC-MS/MS or UPLC-MS/MS analyses are both precise and clinically relevant. [1][2]

Metabolite-Specific Bioactivity Assays

Researchers investigating the anti-inflammatory or immunomodulatory properties of apple polyphenols must use Phloretin 2'-O-glucuronide in their assays to reflect in vivo-relevant biology. Direct testing of this metabolite at concentrations of 1-5 μg/mL has demonstrated its specific ability to inhibit LPS-induced NO production and iNOS expression in RAW 264.7 macrophages, while also promoting TNF-α mRNA expression. These findings highlight that the biological activity of the circulating glucuronide is distinct from the parent aglycone, making its use critical for drawing accurate conclusions about a compound's true pharmacological mechanism. [3]

Biomarker for Population Stratification

Given the 70-fold inter-individual variability in phloretin absorption (0.1% to 6.94% of intake), Phloretin 2'-O-glucuronide is a pivotal analytical standard for studies aiming to define 'metabotypes' (e.g., high vs. low producers, glucuronidators vs. sulfators). Its quantification in 24h urine samples allows researchers to stratify study participants and investigate the genetic or microbiotal factors (e.g., lactase persistence, oral microbiota) that drive these differences. This biomarker data is essential for designing and interpreting precision nutrition trials investigating the health effects of apple consumption. [2]

Formulation Bioavailability Benchmark

In the development of novel formulations aimed at enhancing the bioavailability of phloretin (e.g., nano-micelles, inclusion complexes), monitoring the resulting plasma or cellular levels of Phloretin 2'-O-glucuronide is a superior metric for success over measuring the aglycone. Because the glucuronide is the primary metabolite, its increased concentration serves as direct, quantitative evidence that a formulation has successfully improved absorption, metabolism, and systemic exposure. Using this compound as a standard enables precise pharmacokinetic profiling in both in vitro Caco-2 permeability models and in vivo animal studies. [1]

Application
Selection Property
Validation Focus
Analytical Quantitative Standard
Metabolite-specific calibration standard
HPLC-MS/MS quantification accuracy in plasma/urine research matrices
Metabolite-Specific Bioactivity Assays
Conjugation-site-dependent activity profile
Cell-model response endpoints (NO, iNOS, TNF-α) under LPS stimulation
Biomarker for Population Stratification
Metabotype prevalence marker
Inter-individual variability in glucuronidation vs. sulfation
Formulation Bioavailability Benchmark
Systemic exposure marker for absorption studies
Plasma metabolite monitoring in in vitro permeability and in vivo models
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